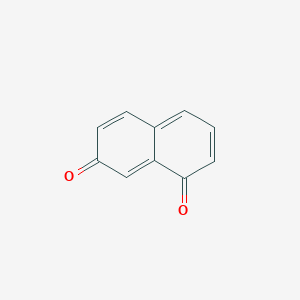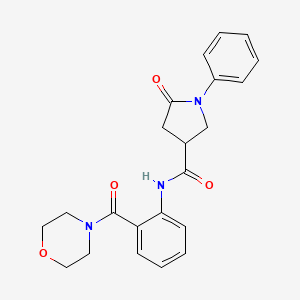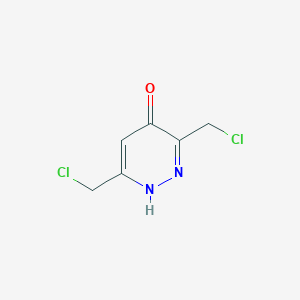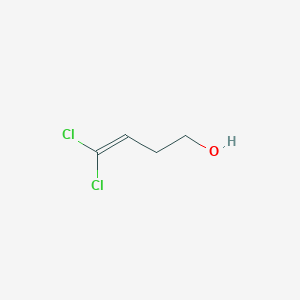
4,4-Dichlorobut-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dichlorobut-3-en-1-ol is an organic compound with the molecular formula C4H6Cl2O It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4-Dichlorobut-3-en-1-ol can be synthesized through several methods. One common approach involves the chlorination of butadiene, followed by hydrolysis. The reaction typically proceeds as follows:
Chlorination of Butadiene: Butadiene is reacted with chlorine gas to form 3,4-dichlorobut-1-ene.
Hydrolysis: The 3,4-dichlorobut-1-ene is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination and hydrolysis processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dichlorobut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 4,4-Dichlorobut-3-en-1-al or 4,4-dichlorobutanoic acid.
Reduction: 4-chlorobut-3-en-1-ol or but-3-en-1-ol.
Substitution: 4,4-dihydroxybut-3-en-1-ol or 4,4-diaminobut-3-en-1-ol.
Aplicaciones Científicas De Investigación
4,4-Dichlorobut-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4-dichlorobut-3-en-1-ol involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity allows it to participate in various biochemical pathways and reactions.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorobut-1-ene: A precursor in the synthesis of 4,4-dichlorobut-3-en-1-ol.
4-Chlorobut-3-en-1-ol: A less chlorinated analog with similar reactivity.
But-3-en-1-ol: A non-chlorinated analog used in similar applications.
Uniqueness
This compound is unique due to its dual chlorine substitution, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
42134-33-8 |
|---|---|
Fórmula molecular |
C4H6Cl2O |
Peso molecular |
140.99 g/mol |
Nombre IUPAC |
4,4-dichlorobut-3-en-1-ol |
InChI |
InChI=1S/C4H6Cl2O/c5-4(6)2-1-3-7/h2,7H,1,3H2 |
Clave InChI |
SWKSVRXPMSGZLW-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
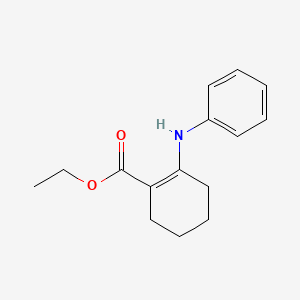
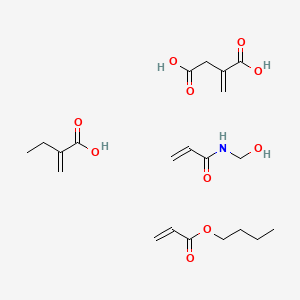
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
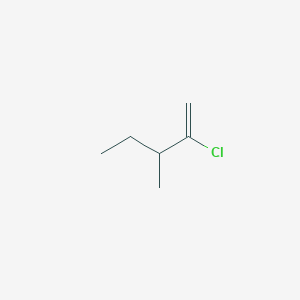
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
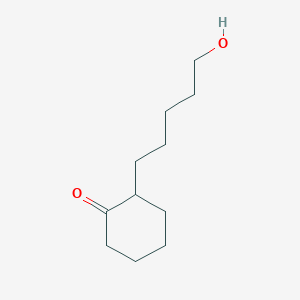

![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
